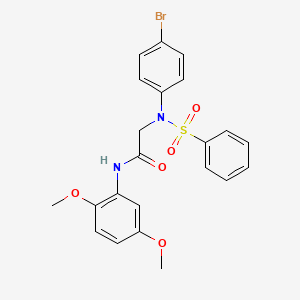
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, also known as AMPC, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action in different systems.
Applications De Recherche Scientifique
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been used as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in different systems. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of certain cancer cells. In agriculture, this compound has been shown to inhibit the growth of plant pathogens and increase crop yield. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also limitations to its use, such as its limited solubility in water and certain organic solvents, as well as its potential to interfere with other compounds in the system being studied.
Orientations Futures
There are several future directions for research on 2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride, including its potential applications in drug development, agriculture, and material science. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. In agriculture, research is needed to optimize the use of this compound as a fungicide and herbicide. In material science, research is needed to explore the unique properties of materials synthesized using this compound as a building block.
Méthodes De Synthèse
2-anilino-4-methylpyrimidine-5-carboxylic acid hydrochloride can be synthesized by reacting 2-amino-4-methylpyrimidine-5-carboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The product is then purified by recrystallization using a suitable solvent. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Propriétés
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWUFDXOPVJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)

![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)